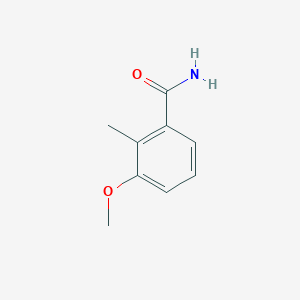

3-Methoxy-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCIMIRWHXWFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582428 | |

| Record name | 3-Methoxy-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135329-22-5 | |

| Record name | 3-Methoxy-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135329-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 3-Methoxy-2-methylbenzamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-methylbenzamide (CAS No. 6834-46-4), a key chemical intermediate in various synthetic applications. Solubility is a critical physicochemical parameter that dictates the performance of a compound in applications ranging from reaction kinetics in chemical synthesis to bioavailability in drug development. This document consolidates available physicochemical data, outlines a robust, field-proven methodology for experimental solubility determination, and presents known solubility data. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in different solvent systems.

Introduction to 3-Methoxy-2-methylbenzamide

3-Methoxy-2-methylbenzamide is a substituted aromatic amide. Its molecular structure, featuring a methoxy and a methyl group on the benzene ring ortho and meta to the amide functionality, respectively, imparts specific chemical properties that influence its solubility and reactivity. Understanding the solubility of this compound is paramount for optimizing its use as a building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in reaction setup, purification, and formulation, making accurate solubility data essential for efficient and predictable process development.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters provide a theoretical basis for predicting and explaining its behavior in various solvents.

Table 1: Key Physicochemical Properties of 3-Methoxy-2-methylbenzamide and Related Isomers

| Property | 3-Methoxy-2-methylbenzamide | 3-Methoxy-N-methylbenzamide | 3-Methoxy-4-methylbenzamide | Source |

|---|---|---|---|---|

| CAS Number | 6834-46-4 | 35129-32-9 | 1017082-75-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol | [1][2] |

| Predicted XLogP3 | 1.4 | 1.8 | 1.7 | [1][2] |

| Hydrogen Bond Donors | 1 | 1 | 1 | [1][2] |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |[1][2] |

Note: Experimental data for the target compound is limited; properties of closely related isomers are provided for comparative context.

The predicted octanol-water partition coefficient (XLogP3) suggests that 3-Methoxy-2-methylbenzamide is a moderately lipophilic compound. The presence of both hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and methoxy oxygen) sites allows for interactions with both protic and aprotic solvents.

Solubility Profile

Quantitative, experimentally determined solubility data for 3-Methoxy-2-methylbenzamide is not widely available in peer-reviewed literature. However, qualitative solubility information for a related isomer, m-Methoxybenzamide, provides valuable insights into the expected behavior of this class of compounds.

Table 2: Qualitative and Quantitative Solubility of m-Methoxybenzamide

| Solvent / System | Solubility | Concentration | Source |

|---|---|---|---|

| Ethanol | Soluble | ~ 1 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~ 30 mg/mL | [3] |

| Dimethylformamide (DMF) | Soluble | ~ 30 mg/mL | [3] |

| Aqueous Buffers | Sparingly Soluble | Not specified | [3] |

| 1:1 DMSO:PBS (pH 7.2) | Soluble | ~ 0.50 mg/mL |[3] |

Expert Interpretation: The data for the related m-Methoxybenzamide indicates a clear preference for polar aprotic organic solvents like DMSO and DMF, where it exhibits high solubility.[3] Its solubility is significantly lower in protic solvents like ethanol and very limited in aqueous media.[3] This pattern is typical for organic molecules with both polar functional groups (amide, ether) and a significant nonpolar hydrocarbon backbone. The low aqueous solubility is a critical consideration for pharmaceutical applications and necessitates enabling strategies such as co-solvency, as demonstrated by the improved solubility in a DMSO/PBS mixture.[3] It is reasonable to extrapolate that 3-Methoxy-2-methylbenzamide will exhibit a similar solubility profile.

Experimental Methodology for Solubility Determination

To generate reliable and reproducible solubility data, a standardized and robust experimental protocol is essential. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility, valued for its directness and accuracy.[4]

Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid compound and its saturated solution in a specific solvent at a controlled temperature.[4]

-

Expertise & Experience: The choice of an extended equilibration time (e.g., 24-72 hours) is critical.[5][6] Many complex organic molecules, especially those capable of forming stable crystal lattices, dissolve slowly. A short incubation period can lead to an underestimation of the true thermodynamic solubility, providing only a "kinetic" solubility value.[7] Verifying that the concentration does not increase between successive time points (e.g., 24h vs 48h) is a self-validating step to ensure equilibrium has been reached.[4][5]

-

Trustworthiness: The protocol incorporates multiple steps to ensure accuracy. Using an excess of the solid guarantees that saturation is achieved.[4] Post-equilibration separation of the solid and liquid phases via centrifugation or filtration is crucial to prevent undissolved particles from artificially inflating the measured concentration.[5] Finally, quantification using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) ensures specific and sensitive measurement of the dissolved analyte.[5][8]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Shake-Flask method coupled with HPLC analysis.

Sources

- 1. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-methylbenzamide | C9H11NO2 | CID 23530633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Methoxy-Methylbenzamides: A Technical Guide for Drug Development Professionals

Abstract

The methoxy-methylbenzamide scaffold has proven to be a versatile and privileged structure in medicinal chemistry, yielding compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth analysis of the core scientific principles underlying the therapeutic potential of this chemical class, with a particular focus on their applications in neurological disorders, oncology, and infectious diseases. We will explore the nuanced mechanisms of action, present key preclinical and clinical findings, and provide detailed experimental protocols to empower researchers in the continued development of novel therapeutics based on this promising scaffold.

Introduction: The Methoxy-Methylbenzamide Core - A Foundation for Diverse Pharmacology

The benzamide moiety is a cornerstone of numerous clinically successful drugs. The strategic incorporation of methoxy and methyl groups onto this core structure significantly influences the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and receptor-binding affinities. These modifications have given rise to a class of compounds with a remarkable breadth of biological activities, targeting a variety of receptors, enzymes, and cellular pathways. This guide will delve into the therapeutic applications of methoxy-methylbenzamides, moving from well-established clinical uses to emerging preclinical frontiers.

Neurological Disorders: A Clinical Success Story with Amisulpride

The most prominent therapeutic application of a methoxy-methylbenzamide is exemplified by amisulpride , an atypical antipsychotic with a well-established clinical profile for the treatment of schizophrenia and dysthymia.[1][2][3]

Mechanism of Action: Dose-Dependent Dopamine D2/D3 Receptor Modulation

Amisulpride's therapeutic efficacy stems from its selective antagonism of dopamine D2 and D3 receptors, primarily in the limbic system.[4][5] This selectivity contributes to a lower incidence of extrapyramidal side effects compared to older antipsychotics.[4] A key feature of amisulpride's pharmacology is its dose-dependent dual action[2]:

-

Low Doses (for Dysthymia and Negative Symptoms of Schizophrenia): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][6][7] This blockade inhibits the negative feedback loop on dopamine synthesis and release, leading to an overall increase in dopaminergic neurotransmission. This is believed to be the mechanism underlying its antidepressant effects and its efficacy against the negative symptoms of schizophrenia.[1][3][6]

-

High Doses (for Positive Symptoms of Schizophrenia): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, effectively blocking dopamine signaling.[2][7] This action is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5]

Signaling Pathway: Amisulpride's Dose-Dependent Dopaminergic Modulation

Caption: Dose-dependent mechanism of amisulpride.

Clinical Evidence and Therapeutic Indications

Numerous clinical trials have established the efficacy and safety of amisulpride. In Italy, it was initially approved for dysthymia, leading to extensive clinical experience in treating mild depression.[1] Its approval was later expanded to include the treatment of both positive and negative symptoms of acute and chronic schizophrenia.[2][4][5]

| Indication | Dosage Range | Primary Mechanism | Therapeutic Outcome |

| Dysthymia/Depression | 50-100 mg/day | Presynaptic D2/D3 autoreceptor blockade | Increased dopaminergic activity, mood elevation |

| Negative Symptoms of Schizophrenia | 100-400 mg/day | Presynaptic D2/D3 autoreceptor blockade | Enhanced dopaminergic function, improved social and emotional withdrawal |

| Positive Symptoms of Schizophrenia | ≥ 800 mg/day | Postsynaptic D2/D3 receptor antagonism | Reduced dopaminergic signaling, alleviation of psychosis |

Oncology: An Emerging Frontier for Methoxy-Methylbenzamides

Recent preclinical research has highlighted the potential of methoxy-methylbenzamide derivatives as anticancer agents. While no compounds from this specific subclass have yet reached clinical trials for oncology indications, the initial findings are promising and warrant further investigation.

Preclinical Evidence of Anticancer Activity

Several studies have demonstrated the in vitro and in vivo anticancer effects of various methoxy-methylbenzamide derivatives:

-

Inhibition of Tubulin Polymerization: A series of novel N-benzylbenzamide derivatives, which can be considered structurally related to methoxy-methylbenzamides, were designed as tubulin polymerization inhibitors. One compound, 20b, exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[8]

-

Induction of Apoptosis and Cell Cycle Arrest: A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian and colon cancer cell lines. The most potent compound, 4j, was found to arrest the G2/M cell cycle and induce apoptosis in pancreatic carcinoma cells.[9]

-

Overcoming Multidrug Resistance: The novel benzamide derivative, VKNG-2, was shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a key mediator of multidrug resistance.[10][11]

-

Inhibition of Protein Kinases: New 4-methylbenzamide derivatives containing 2,6-substituted purines have shown potential as protein kinase inhibitors, with some compounds exhibiting high activity against leukemic and renal carcinoma cell lines.[2]

-

EGFR Kinase Inhibition: Pyrimidine derivatives with a 2-amino-N-methoxybenzamide structure have been designed and synthesized as potential EGFR inhibitors for the treatment of non-small cell lung cancer, with some compounds showing superior activity to existing drugs like Gefitinib and Osimertinib.[3]

Potential Mechanisms of Anticancer Action

The anticancer activity of methoxy-methylbenzamides appears to be multifactorial, with several potential mechanisms of action identified in preclinical studies:

-

Disruption of Microtubule Dynamics: Inhibition of tubulin polymerization is a well-established anticancer strategy. By binding to the colchicine binding site on tubulin, these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis.[8]

-

Inhibition of Pro-survival Signaling Pathways: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Methoxy-methylbenzamide derivatives may exert their effects by inhibiting key kinases within this and other pro-survival pathways.

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some N-substituted benzamides have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory and anticancer mechanism.

-

Synergistic Effects with Chemotherapy: By inhibiting drug efflux pumps like ABCG2, methoxy-methylbenzamide derivatives can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[10][11]

Experimental Workflow: Screening for Anticancer Activity

Caption: A typical workflow for preclinical anticancer screening.

Anti-Infective Properties: A Nascent but Promising Avenue

The exploration of methoxy-methylbenzamides as anti-infective agents is a relatively new area of research. However, initial studies indicate that this chemical class possesses both antibacterial and antifungal activities, suggesting their potential for development as novel antimicrobial drugs.[12][13]

Preclinical Evidence of Antimicrobial Activity

-

Antibacterial and Antifungal Effects: Benzamide derivatives, in general, have been reported to exhibit interesting biological activities, including antibacterial and antifungal effects.[13]

-

Activity of N-phenylbenzamides: A study on N-phenylbenzamides, which share a structural similarity, showed that these compounds have both antibacterial and antifungal activities. The presence of methoxy substituents was found to slightly increase their antibacterial activity.[4]

-

Fatty Acid Derived 4-methoxybenzylamides: A series of fatty acid amides, including N-(4-methoxybenzyl) derivatives, were synthesized and showed in vitro antimicrobial activity. One compound with a hydroxy group on the fatty acid chain displayed the most potent antifungal and antibacterial effects.[1]

-

Activity against Staphylococcus aureus: 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial and antibiofilm activities against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8]

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which methoxy-methylbenzamides exert their antimicrobial effects are still under investigation. However, some potential modes of action include:

-

Disruption of Cell Membrane Integrity: The observed release of intracellular components from bacteria treated with related compounds suggests that they may act by damaging the cell membrane.[8]

-

DNA Binding: Molecular docking studies with some fatty acid derived 4-methoxybenzylamides suggest a potential interaction with DNA, which could interfere with essential cellular processes like replication and transcription.[1]

-

Inhibition of Biofilm Formation: The ability of some compounds to eradicate preformed biofilms is a significant finding, as biofilms are a major contributor to antibiotic resistance and persistent infections.[8]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the therapeutic applications of methoxy-methylbenzamides.

Dopamine D2/D3 Receptor Binding Assay

This protocol is essential for characterizing the affinity of methoxy-methylbenzamide derivatives for their primary targets in the central nervous system.

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors

-

Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Test compounds (methoxy-methylbenzamides)

-

Non-specific binding control (e.g., Haloperidol or Eticlopride)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and either the test compound, vehicle (for total binding), or the non-specific binding control.

-

Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

NF-κB Activation Assay (Cell-Based)

This assay is crucial for evaluating the potential anti-inflammatory and anticancer effects of methoxy-methylbenzamides by measuring their impact on the NF-κB signaling pathway.

Objective: To quantify the effect of test compounds on the activation of the NF-κB pathway in a cell-based system.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa, or a cancer cell line)

-

Cell culture medium and supplements

-

NF-κB-responsive reporter plasmid (e.g., containing luciferase or SEAP reporter gene driven by an NF-κB response element)

-

Transfection reagent

-

Stimulating agent (e.g., TNF-α or IL-1β)

-

Test compounds (methoxy-methylbenzamides)

-

Lysis buffer (for luciferase assay) or substrate for SEAP

-

Luminometer or spectrophotometer

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency and transfect them with the NF-κB reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an overnight incubation to allow for reporter gene expression, pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

-

Stimulation: Add the stimulating agent (e.g., TNF-α) to the wells to activate the NF-κB pathway and incubate for an appropriate time (e.g., 6-8 hours).

-

Reporter Gene Assay:

-

Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

-

SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity using a suitable substrate and a spectrophotometer.

-

-

Data Analysis: Normalize the reporter gene activity to a control (e.g., cell viability or a co-transfected control plasmid). Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The methoxy-methylbenzamide scaffold has demonstrated significant therapeutic potential across a spectrum of diseases. The clinical success of amisulpride in treating neurological disorders provides a strong foundation and rationale for the continued exploration of this chemical class. The emerging preclinical data in oncology and infectious diseases are highly encouraging and highlight new avenues for drug discovery and development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the methoxy-methylbenzamide core to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

-

Mechanism of Action Elucidation: In-depth investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of promising lead compounds.

-

In Vivo Efficacy and Safety Studies: Rigorous evaluation of the most promising candidates in relevant animal models of cancer and infectious diseases to assess their therapeutic potential and safety profiles.

-

Clinical Translation: Advancing the most promising preclinical candidates into early-phase clinical trials to evaluate their safety and efficacy in human patients.

By leveraging the knowledge gained from established drugs like amisulpride and embracing the potential of new derivatives, the methoxy-methylbenzamide class is poised to deliver the next generation of innovative therapeutics for a range of unmet medical needs.

References

- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology.

- ResearchGate. (2025, August 7).

- Amisulpride.pptx. (n.d.).

- PubChem. (n.d.). Amisulpride.

- Wikipedia. (n.d.). Amisulpride.

- Scatton, B., et al. (1997). Amisulpride: from animal pharmacology to therapeutic action. International Clinical Psychopharmacology, 12(Suppl 2), S29-S36.

- Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of the 2-Methoxy-5-methylbenzenesulfonamide Scaffold in Anticancer Drug Development.

- Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463.

- Narayanan, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC.

- Preprints.org. (2024, October 14). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- Mbah, J., et al. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7, 229-239.

- Journal of Medicinal and Chemical Sciences. (2024, July 7). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.

- Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647.

- Ge, Y., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7).

- Semantic Scholar. (2020, October 29). Chemical Profile and Antimicrobial Activity of the Fungus-Growing Termite Strain Macrotermes Bellicosus Used in Traditional Medicine.

- Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. PMC.

Sources

- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Methoxy-2-methylbenzamide as a Synthetic Intermediate

This technical guide details the synthetic utility, preparation, and applications of 3-Methoxy-2-methylbenzamide , a privileged scaffold in medicinal chemistry and heterocycle synthesis.

CAS Number: 135329-22-5

Molecular Formula: C

Executive Summary

3-Methoxy-2-methylbenzamide serves as a critical "pivot" intermediate in organic synthesis. Its value lies in the ortho-methyl/amide dyad , a structural motif that enables two distinct, high-value synthetic pathways:

-

Directed C-H Activation: The amide group directs transition metals (Rh, Pd) to the ortho position, facilitating annulation reactions with alkynes to form isoquinolinones.

-

Lateral Lithiation: The ortho-methyl group is sufficiently acidic to be deprotonated by strong bases (e.g., s-BuLi), generating a benzylic nucleophile that can attack electrophiles to form isocoumarins or elaborated aromatics.

Additionally, the meta-methoxy group functions as an electron-donating group (EDG), modulating the electronic properties of the ring for downstream medicinal chemistry applications, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and glucokinase activators .

Chemical Profile & Structural Analysis[1]

| Property | Data | Notes |

| Appearance | White to off-white solid | Crystalline powder form is standard. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water; soluble in polar organic solvents. |

| pKa (Amide) | ~23 (DMSO) | The primary amide protons are weakly acidic. |

| Electronic Effect | m-Methoxy (EDG) | Increases electron density at C2, C4, and C6. |

| Steric Factor | o-Methyl (Steric Bulk) | Induces torsion in the amide bond, preventing full planarity. |

Structural Logic: The ortho-methyl group forces the amide moiety out of the plane of the benzene ring. This "twist" is advantageous for atropisomer-selective syntheses and reduces the aggregation of the amide in solution, improving solubility compared to the non-methylated analog (3-methoxybenzamide).

Synthesis of the Core Intermediate[4]

The most robust route to 3-Methoxy-2-methylbenzamide proceeds via the activation of 3-methoxy-2-methylbenzoic acid .[4]

Protocol: Acid Chloride Route (Scaleable)

Reagents: 3-Methoxy-2-methylbenzoic acid (1.0 equiv), Thionyl Chloride (SOCl

-

Activation: Charge a flame-dried round-bottom flask with 3-methoxy-2-methylbenzoic acid (e.g., 10.0 g) and toluene (100 mL).

-

Chlorination: Add SOCl

dropwise at room temperature. Add a catalytic amount of DMF (3 drops). -

Reflux: Heat the mixture to reflux (110 °C) for 3 hours. Monitor gas evolution (HCl/SO

). -

Concentration: Evaporate the solvent and excess SOCl

under reduced pressure to yield the crude acid chloride as a yellow oil. -

Amidation: Dissolve the residue in dry DCM (50 mL) and add dropwise to a stirred, cooled (0 °C) solution of aqueous NH

OH (28%, 50 mL). -

Isolation: Stir for 1 hour. Filter the resulting precipitate.[5][6] Wash with water and cold ether. Dry in vacuo.[7]

Yield: Typically 85–92%.[6]

Purity Check:

Figure 1: Two-step synthesis of 3-Methoxy-2-methylbenzamide from its benzoic acid precursor.

Synthetic Utility & Applications

A. Isoquinolinone Synthesis via Rh(III)-Catalysis

The primary amide acts as a directing group (DG) for Rh(III)-catalyzed C-H activation. The ortho-methyl group does not block the reaction; rather, the reaction occurs at the other ortho position (C6), or the methyl group itself can be involved in specific oxidative cyclizations depending on the catalyst system.

However, the classic application of this scaffold involves N-alkylation followed by reaction with internal alkynes to form isoquinolinones , a core structure in alkaloids and kinase inhibitors.

Mechanism:

-

Coordination: Rh(III) coordinates to the amide oxygen.

-

C-H Activation: Rh inserts into the ortho C-H bond (C6 position).

-

Insertion: The alkyne inserts into the Rh-C bond.

-

Reductive Elimination: The C-N bond forms, releasing the heterocycle and regenerating Rh(I), which is reoxidized to Rh(III) by an external oxidant (e.g., Cu(OAc)

).

B. Lateral Lithiation (The "Methyl Handle")

The 2-methyl group is benzylic and adjacent to an electron-withdrawing amide. This makes the methyl protons acidic (pKa ~35).

Protocol: Lateral Condensation

-

Protection: Treat the primary amide with 2 equiv. of n-BuLi (to form the dianion) or protect as an N-tert-butyl amide.

-

Lithiation: Add s-BuLi at -78 °C in THF. The lithium species forms at the benzylic methyl group.

-

Electrophile Trapping: Add an ester or nitrile.

-

Cyclization: Acidic workup leads to cyclization, forming isocoumarins or isoquinolin-1(2H)-ones .

Figure 2: Divergent synthetic pathways utilizing the amide directing group (Path A) and the benzylic methyl group (Path B).

Medicinal Chemistry Relevance[8]

PARP Inhibition

3-Methoxybenzamide is a classic, albeit weak, inhibitor of Poly(ADP-ribose) polymerase (PARP). The 2-methyl analog is often synthesized to:

-

Probe Steric Tolerance: Determine if the PARP active site can accommodate bulk at the 2-position.

-

Improve Metabolic Stability: The methyl group blocks potential metabolic oxidation at the ortho position.

Glucokinase Activators

Derivatives of 3-methoxy-2-methylbenzamide (specifically N-heteroaryl substituted variants) have been identified as glucokinase activators (GKAs) for Type 2 Diabetes treatment.[8] The methoxy group provides critical hydrogen-bond acceptor capability within the allosteric binding site.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use a fume hood. The acid chloride intermediate is corrosive and lachrymatory.

-

Storage: Store at 2–8 °C. Hygroscopic; keep container tightly sealed.

References

-

Synthesis of Benzamides: ChemicalBook. "3-Methoxy-2-methylbenzamide CAS 135329-22-5".[1] Link

-

C-H Activation Logic: G. Song, et al. "Rh(III)-Catalyzed Oxidative Coupling of N-Methoxybenzamides with Alkynes." Journal of Organic Chemistry, 2011. Link

- Lateral Lithiation Strategies: Clark, R. D., et al. "Lateral Lithiation of Amides." Journal of Organic Chemistry, 1980.

-

Glucokinase Activator Applications: Bioorganic & Medicinal Chemistry. "Discovery of benzamide derivatives as glucokinase activators". Link

-

PARP Inhibition Context: PubChem. "3-Methoxybenzamide (Related Compound Data)". Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. smochem.com [smochem.com]

- 3. 3-methoxy-2-methylbenzamide | 135329-22-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]

- 6. US3937840A - Compositions and methods of combatting bacteria and fungi using 2-methylbenzanilide derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Methoxy-2-methylbenzamide: Structure Elucidation and Data Interpretation

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The spatial arrangement of the functional groups and their electronic effects dictate the resulting spectra.

Sources

Methodological & Application

Application Note: A Protocol for the Purification of 3-Methoxy-2-methylbenzamide by Recrystallization

Abstract: This document provides a comprehensive guide for the purification of 3-Methoxy-2-methylbenzamide, a key intermediate in pharmaceutical synthesis, using the technique of recrystallization. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the purification process. This guide includes protocols for solvent selection, a detailed step-by-step recrystallization workflow, methods for purity assessment, and essential safety precautions.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug discovery and development. Impurities can affect the safety, efficacy, and stability of the final drug product. 3-Methoxy-2-methylbenzamide is a valuable building block in organic synthesis, and its purity is critical for the successful synthesis of downstream targets. Recrystallization is a robust and widely used technique for purifying solid organic compounds. It relies on the differential solubility of a compound in a given solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.

This application note presents a detailed, field-tested methodology for the purification of 3-Methoxy-2-methylbenzamide via recrystallization, designed to achieve high purity and yield.

Physicochemical Profile of 3-Methoxy-2-methylbenzamide

Understanding the physical and chemical properties of the target compound is the first step in developing a successful purification strategy.

| Property | Value | Source |

| CAS Number | 135329-22-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Typically a solid (e.g., white or off-white powder/crystals) | Assumed based on related benzamides |

| Melting Point | Not readily available in literature; must be determined experimentally. |

The Principle of Recrystallization

The success of recrystallization hinges on selecting an appropriate solvent. The ideal solvent will exhibit high solubility for 3-Methoxy-2-methylbenzamide at its boiling point and low solubility at or below room temperature. This differential solubility is the driving force for crystallization upon cooling.

Key characteristics of an ideal recrystallization solvent include:

-

High Solvation Power at Elevated Temperatures: The solvent must be able to dissolve a significant amount of the crude product when hot.

-

Low Solvation Power at Low Temperatures: The solvent should dissolve very little of the pure compound when cold to maximize yield.

-

Appropriate Boiling Point: The boiling point should be high enough to sufficiently dissolve the compound but low enough to be easily removed from the purified crystals.

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should be volatile enough to be easily evaporated from the surface of the purified crystals during the drying step.

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

Potential Impurities in Synthesis

The crude 3-Methoxy-2-methylbenzamide sample may contain several types of impurities stemming from its synthesis. A common synthetic route involves the amidation of 3-methoxy-2-methylbenzoic acid.

Common potential impurities include:

-

Unreacted Starting Materials: Residual 3-methoxy-2-methylbenzoic acid is a likely impurity.[3][4]

-

Reagent-Related Byproducts: If coupling agents are used for the amidation, byproducts such as ureas (from carbodiimide reagents) could be present.[5]

-

Side-Reaction Products: Impurities from side reactions, such as the formation of N-substituted or di-acylated products, can occur depending on the specific reaction conditions.

Protocol 1: Empirical Solvent Selection

Since specific solubility data for 3-Methoxy-2-methylbenzamide is not widely published, an empirical approach to solvent selection is necessary. Amides, being polar molecules, often recrystallize well from polar solvents.[6]

Objective: To identify a suitable solvent or solvent mixture for the recrystallization of 3-Methoxy-2-methylbenzamide.

Materials:

-

Crude 3-Methoxy-2-methylbenzamide

-

Small test tubes (e.g., 13x100 mm)

-

A selection of solvents with varying polarities (see Table 2)

-

Heat gun or sand bath

-

Vortex mixer

Procedure:

-

Place approximately 20-30 mg of the crude product into several separate test tubes.

-

To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL to start).

-

Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

-

If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

-

Observe the formation of crystals. The ideal solvent will yield a large quantity of crystalline solid.

Table 2: Candidate Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | High | Good for highly polar compounds. |

| Ethanol | 78 | High | Often a good choice for amides. |

| Methanol | 65 | High | Similar to ethanol, but lower boiling point. |

| Isopropanol | 82 | Medium-High | Another good alcohol to test. |

| Acetonitrile | 82 | Medium-High | Can give very good results for amides. |

| Ethyl Acetate | 77 | Medium | A common solvent for a wide range of compounds. |

| Toluene | 111 | Low | May be suitable if the compound is less polar. |

| Heptane/Hexane | 98 / 69 | Very Low | Often used as an anti-solvent in a mixed-solvent system. |

Protocol 2: Bulk Recrystallization of 3-Methoxy-2-methylbenzamide

Objective: To purify a larger quantity of crude 3-Methoxy-2-methylbenzamide using the optimal solvent identified in Protocol 1.

Materials:

-

Crude 3-Methoxy-2-methylbenzamide

-

Optimal recrystallization solvent

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Condenser (optional, but recommended for volatile solvents)

-

Stemless funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

Procedure:

-

Dissolution: Place the crude 3-Methoxy-2-methylbenzamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, enough to create a slurry.

-

Heating: Heat the slurry on a hot plate with gentle stirring. Add more solvent in small portions, bringing the mixture to a gentle boil, until the solid has just completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities (like dust or byproducts) are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it. This step prevents premature crystallization in the funnel.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystalline slurry into the funnel.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.

-

Drying: Allow the vacuum to pull air through the crystals for 15-20 minutes to partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment

To validate the success of the purification, the purity of the recrystallized product should be assessed.

-

Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Compare the melting point of the crude material to the recrystallized product. An increase in the melting point and a narrowing of the range indicate successful purification.

-

Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product, while impurities may be visible in the crude and mother liquor lanes.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Consult SDS: Before beginning, consult the Safety Data Sheet (SDS) for 3-Methoxy-2-methylbenzamide and all solvents used. The information below is based on structurally similar compounds and is not a substitute for a substance-specific SDS.[7]

-

PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

-

Inhalation: Avoid inhaling dust from the solid compound or vapors from the solvents.[3]

-

Contact: Avoid contact with skin and eyes. Benzamides and related compounds can cause skin and eye irritation.[8] In case of contact, rinse thoroughly with water.[3]

-

Ingestion: Do not eat, drink, or smoke in the laboratory. Some benzamides are harmful if swallowed.[9]

-

Fire Hazards: Many organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath instead of an open flame.

Recrystallization Workflow Diagram

The following diagram illustrates the complete workflow for the purification of 3-Methoxy-2-methylbenzamide.

Caption: Workflow for the recrystallization of 3-Methoxy-2-methylbenzamide.

References

-

PubChem Compound Summary for CID 820515, 3-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 1274493, 3-Methoxy-2-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 13162663, 3-Methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

- Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

-

Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. ACS Publications. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 13162663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: In Vitro Activity Profiling of 3-Methoxy-2-methylbenzamide

Executive Summary

3-Methoxy-2-methylbenzamide (MMB) (CAS: 135329-22-5) is a substituted benzamide derivative often utilized as a high-value intermediate in the synthesis of agrochemicals (e.g., Methoxyfenozide precursors) and advanced medicinal chemistry scaffolds (e.g., Cereblon-targeting PROTACs). However, its intrinsic biological activity is governed by the benzamide pharmacophore , a privileged structure in drug discovery known for inhibiting Poly(ADP-ribose) polymerases (PARP) and bacterial FtsZ proteins.

This guide details the in vitro protocols required to characterize the biological activity of MMB. Researchers should utilize these assays to determine MMB's potency as a fragment lead, a chemical probe, or a negative control in structure-activity relationship (SAR) studies relative to its parent compound, 3-Methoxybenzamide (3-MBA).

Biological Mechanism & Assay Strategy

Primary Target: PARP Inhibition

The benzamide moiety mimics the nicotinamide pharmacophore of NAD+, the substrate for PARP enzymes.

-

Mechanism: MMB competes with NAD+ for the catalytic pocket of PARP1/2, preventing the formation of poly(ADP-ribose) (PAR) chains on chromatin histones during DNA repair.

-

Structural Insight: The 2-methyl group introduces steric bulk at the ortho-position, potentially twisting the amide bond out of planarity with the phenyl ring. This makes MMB a critical "steric probe" to map the tolerance of the PARP binding pocket compared to the planar 3-MBA.

Secondary Target: Bacterial Cell Division (FtsZ)

Alkoxybenzamides are known inhibitors of FtsZ , the bacterial homolog of tubulin.

-

Mechanism: Benzamides bind to the inter-domain cleft of FtsZ, stabilizing the monomeric state and inhibiting GTP-dependent polymerization into the Z-ring, leading to bacterial filamentation and death.

Pathway Visualization

Figure 1: Mechanism of Action. MMB acts as a competitive antagonist at the NAD+ binding site of PARP1, preventing the signaling cascade required for DNA repair.

Experimental Protocols

Protocol A: PARP1 Enzymatic Inhibition Assay (HTRF)

Objective: Quantify the IC50 of MMB against recombinant PARP1 enzyme. Method: Homogeneous Time-Resolved Fluorescence (HTRF) measures the transfer of energy between a donor (Eu-cryptate labeled anti-PAR antibody) and an acceptor (XL665) upon PAR formation.

Materials:

-

Compound: 3-Methoxy-2-methylbenzamide (dissolved in DMSO to 100 mM).

-

Enzyme: Recombinant Human PARP1 (High Specific Activity).

-

Substrates: Biotinylated Histone H3 or NAD+ / Biotin-NAD+ mix.

-

Detection: Anti-PAR-Europium Cryptate & Streptavidin-XL665.

-

Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

Step-by-Step Workflow:

-

Preparation: Dilute MMB in Assay Buffer to 4x final concentration (range: 0.1 µM to 1000 µM). Prepare 0.5% DMSO control.

-

Enzyme Addition: Add 5 µL of PARP1 enzyme (0.5 U/well) to a 384-well low-volume plate.

-

Inhibitor Incubation: Add 5 µL of MMB dilution. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

-

Reaction Start: Add 10 µL of Substrate Mix (NAD+ [10 µM] + Biotin-Histone substrate).

-

Reaction: Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of Detection Mix (Anti-PAR-Eu + SA-XL665 in EDTA stop buffer).

-

Readout: Incubate for 2 hours. Read on an HTRF-compatible plate reader (Ex: 337 nm, Em: 665 nm/620 nm).

Data Analysis: Calculate the HTRF Ratio (665/620 nm * 10^4). Plot % Inhibition vs. Log[MMB] to determine IC50.

-

Expected Result: MMB is expected to show weaker potency (IC50 ~10-100 µM) compared to Olaparib (nM range) due to the steric clash of the 2-methyl group, making it a valuable "low-affinity" control.

Protocol B: Bacterial FtsZ GTPase Activity Assay

Objective: Assess if MMB targets bacterial cell division by inhibiting FtsZ GTPase activity. Method: Malachite Green Phosphate Assay (measures inorganic phosphate (Pi) release from GTP hydrolysis).

Materials:

-

Protein: Recombinant S. aureus or E. coli FtsZ.

-

Substrate: GTP (500 µM stock).

-

Reagent: Malachite Green Phosphate Detection Kit.

-

Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

Step-by-Step Workflow:

-

Polymerization Assembly: Dilute FtsZ to 5 µM in buffer.

-

Treatment: Add MMB (final conc. 50–200 µM). Include 3-MBA (50 µM) as a positive control. Incubate for 10 min at 25°C.

-

Activation: Initiate reaction by adding GTP (final conc. 1 mM).

-

Incubation: Incubate at 37°C for 30 minutes.

-

Quenching: Add Malachite Green Reagent to stop the reaction and bind free Pi.

-

Measurement: Incubate 20 min for color development. Measure Absorbance at 620 nm.

Interpretation:

-

Inhibition: Reduced absorbance compared to DMSO control indicates inhibition of GTPase activity (and thus polymerization).

-

Note: Benzamides typically stabilize the FtsZ monomer; inhibition of GTPase activity correlates with antimicrobial potential.

Cellular Target Engagement (Western Blot)

Objective: Confirm MMB enters the cell and inhibits PARP in a physiological context.

-

Cell Line: HeLa or MDA-MB-436 (BRCA1 deficient).

-

Treatment:

-

Pre-treat cells with MMB (100 µM, 300 µM) or Vehicle for 1 hour.

-

Induction: Add H2O2 (1 mM) or MMS (Methyl methanesulfonate) for 10 minutes to induce massive DNA damage and PARP activation.

-

-

Lysis: Lyse cells immediately in RIPA buffer with PARG inhibitors (ADP-HPD) to preserve PAR chains.

-

Western Blot:

-

Primary Antibody: Anti-PAR (Poly-ADP-ribose) monoclonal antibody (e.g., clone 10H).

-

Loading Control: Anti-Actin or Anti-PARP1.

-

-

Result: A "smear" of PARylation (70–250 kDa) appears in H2O2-treated controls. MMB treatment should reduce the intensity of this smear in a dose-dependent manner.

Data Reporting & Analysis

Summary Table Template

| Assay Type | Metric | Control (3-MBA) | MMB (Expected) | Interpretation |

| PARP1 Biochemical | IC50 (µM) | ~5–20 µM | > 20 µM | 2-Me group likely reduces potency via steric hindrance. |

| FtsZ GTPase | % Inhibition | High | Moderate | Tests benzamide ring tolerance in bacterial target. |

| Cellular PARylation | EC50 (µM) | ~50 µM | > 100 µM | Indicates cell permeability and nuclear target engagement. |

Troubleshooting

-

Solubility: MMB is lipophilic. Ensure DMSO concentration does not exceed 1% in biochemical assays to avoid enzyme denaturation.

-

Signal Noise: In the Malachite Green assay, ensure all glassware is phosphate-free.

References

-

PARP Inhibition Foundation

-

Benzamide SAR Studies

-

Czaplewski, L. G., et al. (2009). Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters, 19(2), 524-527. Link

-

-

Chemical Synthesis & Properties

-

PubChem Compound Summary for CID 820515 (Related Analog: 3-methoxy-N-methylbenzamide) and Benzamide Core Data. Link

-

-

FtsZ Assay Protocols

-

Stokes, N. R., et al. (2013). An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 57(1), 317-325. Link

-

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-2-methylbenzamide Synthesis

Ticket ID: T-AMIDE-3M2M Subject: Troubleshooting Impurity Profiles & Optimization of Sterically Hindered Amidation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulty in achieving high purity (>98%) for 3-Methoxy-2-methylbenzamide due to the specific steric and electronic environment of the 2-methyl substituent.[1] Unlike simple benzamides, the ortho-methyl group creates significant steric bulk that retards nucleophilic attack at the carbonyl carbon, leading to incomplete conversion and specific byproducts.[2]

This guide addresses the three most common "pain points" reported by process chemists for this scaffold:

-

The "Ghost" Acid: Persistent starting material despite apparent full conversion.

-

The Lipophilic Impurity: Imide (dimer) formation.

-

The Dehydration Product: Nitrile formation during workup/drying.

Part 1: Diagnostic Troubleshooting (The "What is this Peak?" Guide)

Use the table below to identify impurities based on their behavior and Relative Retention Time (RRT) in standard Reverse Phase HPLC (C18, Water/MeCN + 0.1% TFA).

| Impurity Identity | Structure Description | Typical RRT* | Root Cause | Remediation Strategy |

| Residual Acid | 3-Methoxy-2-methylbenzoic acid | ~0.8 - 0.9 | Incomplete activation (steric hindrance) or hydrolysis of acid chloride.[1] | Increase activation time/temp; use Vilsmeier catalyst (DMF).[1] |

| The Dimer (Imide) | N-(3-methoxy-2-methylbenzoyl)-3-methoxy-2-methylbenzamide | ~1.3 - 1.5 | Excess Acid Chloride + High pH; "Double acylation" of the product amide.[1] | Control stoichiometry; avoid large excess of acid chloride. |

| The Nitrile | 3-Methoxy-2-methylbenzonitrile | ~1.1 - 1.2 | Thermal dehydration of amide; often occurs if SOCl₂ is not fully removed before heating.[1] | Ensure complete removal of SOCl₂/SO₂; avoid heating crude amide. |

| Methyl Ester | Methyl 3-methoxy-2-methylbenzoate | ~1.6 - 1.8 | Quenching with Methanol (MeOH) instead of water/ammonia.[1] | Use ACN or THF for quenching; avoid MeOH in workup. |

*Note: RRT is relative to the target amide peak. Values are approximate and depend on specific gradient conditions.

Part 2: Deep Dive & Mechanistic Insights[2]

Issue 1: The "Ghost" Acid (Hydrolysis vs. Incomplete Reaction)

The Symptom: You refluxed the acid in Thionyl Chloride (

The Science: The 2-methyl group exerts an ortho-effect.[1] It twists the carbonyl group out of plane with the benzene ring and physically blocks the approach of nucleophiles.

-

Activation Lag: The formation of the acid chloride is slower than in unsubstituted benzoic acid. A "clear solution" in

does not guarantee 100% conversion; it may just be the solubility of the protonated acid. -

Hydrolysis Competition: Because the subsequent reaction with ammonia is also slowed by sterics, any trace moisture present during the quench competes effectively with ammonia for the acyl chloride, regenerating the acid.[2]

Corrective Action:

-

Catalysis: You must use Dimethylformamide (DMF) as a catalyst. It forms the Vilsmeier-Haack reagent (chloroiminium ion), which is less sterically sensitive and more reactive than

alone. -

Azeotropic Drying: Before adding ammonia, remove excess

completely using toluene azeotropes.[2] Residual acidic gases promote hydrolysis.

Issue 2: The Dimer (Imide Formation)

The Symptom: A highly lipophilic impurity that resists recrystallization from water/ethanol.

The Science:

In the presence of excess acid chloride and strong base (or high concentration of ammonia), the primary amide product (

Corrective Action:

-

Reverse Addition: Add the Acid Chloride solution slowly into the Ammonia solution. This ensures Ammonia is always in huge excess relative to the chloride, statistically preventing the amide from competing.[2]

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the critical diversion points in the synthesis.

Caption: Reaction network showing the primary pathway (Green) and critical failure modes (Red) driven by stoichiometry and moisture control.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 3-Methoxy-2-methylbenzamide minimizing hydrolysis and dimerization.

Reagents:

-

3-Methoxy-2-methylbenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (3.0 eq)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

-

Ammonia gas (

) OR Ammonium Hydroxide (28% aq)[1]

Step-by-Step Procedure:

-

Activation (Acid Chloride Formation):

-

Suspend the benzoic acid derivative in anhydrous DCM (5 vol).

-

Add catalytic DMF.

-

Add

dropwise at room temperature. -

Critical Step: Heat to reflux for 3 to 4 hours . (Standard 1-2 hours is often insufficient for ortho-substituted acids).[1]

-

Monitor conversion by quenching a defined aliquot in Methanol and checking for the Methyl Ester via HPLC/TLC. Do not proceed until the Acid peak is <1%.

-

-

Evaporation (The "Clean-Up"):

-

Evaporate the solvent and excess

under reduced pressure. -

Chase Step: Re-dissolve the residue in Toluene (3 vol) and evaporate again. Repeat twice. This removes trapped

that causes nitrile formation and acidification.

-

-

Amidation (The "Reverse Addition"):

-

Dissolve the crude acid chloride in anhydrous DCM (5 vol).

-

Option A (Anhydrous - Preferred): Cool the solution to 0°C. Bubble

gas through the solution for 30 minutes. -

Option B (Aqueous - Standard): Place concentrated Ammonium Hydroxide (10 eq) in a separate flask at 0°C. Add the DCM solution of acid chloride slowly dropwise into the ammonia. Rapid stirring is essential.

-

-

Workup:

-

Dilute with water. Separate phases.

-

Wash organic layer with saturated Sodium Bicarbonate (

) to remove any "Ghost" acid.[1] -

Dry over

and concentrate.

-

-

Purification:

-

If the Dimer (Imide) is present: Recrystallize from Toluene/Heptane. The imide is more soluble in toluene than the amide.

-

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use HATU or EDC instead of Thionyl Chloride? A: Yes, but be cautious.[2] While coupling agents avoid the harsh acidic conditions, the steric hindrance of the 2-methyl group often leads to slow reaction kinetics with HATU. This can result in the formation of the activated ester intermediate which stalls and hydrolyzes upon workup. If you use HATU, ensure you use a large excess of amine and allow reaction times of 12-24 hours.

Q: Why is my product turning pink/red upon storage?

A: This is likely due to trace oxidation of the phenol if any demethylation occurred, or carryover of trace aniline impurities. 3-methoxy-2-methyl compounds are electron-rich.[1] Ensure the product is stored away from light and that the acid chloride step did not use Lewis acids like

Q: I see a peak at RRT 1.1 that grows when I dry the product in the oven. A: That is the Nitrile (3-Methoxy-2-methylbenzonitrile).[1] Primary amides can dehydrate to nitriles if heated in the presence of acidic residues. Ensure your final wash was neutral (pH 7) before drying, or lower the drying oven temperature to <50°C under vacuum.

References

-

General Amide Synthesis & Mechanisms

-

Steric Hindrance in Benzoic Acid Derivatives

-

Imide Formation Side Reactions

-

Specific Scaffold Data (Patent Literature)

Sources

Technical Support Center: Optimizing 3-Methoxy-2-methylbenzamide Synthesis

Case File: Steric Hindrance & Nucleophilic Acyl Substitution

Subject: 3-Methoxy-2-methylbenzamide CAS Registry Number: (Derivative of 3-Methoxy-2-methylbenzoic acid, CAS 55289-06-0) Primary Application: Intermediate for PARP inhibitors (e.g., Veliparib analogs) and agrochemicals.

Executive Summary

The synthesis of 3-Methoxy-2-methylbenzamide presents a classic organic chemistry challenge: Ortho-Substitution Steric Hindrance . The methyl group at position 2 is physically adjacent to the reaction center (C1 carbonyl). While this "Ortho Effect" increases the acidity of the precursor (forcing the carboxyl group out of planarity), it severely impedes the nucleophilic attack required to form the amide bond.

Standard amidation protocols (e.g., direct ester aminolysis) often fail or suffer from low yields (<40%) because the incoming nucleophile cannot easily access the electrophilic carbon. This guide details the Acid Chloride Activation Route using Vilsmeier-Haack catalysis, which is the industry-standard method to overcome this barrier and boost yields to >85%.

Module 1: The "Gold Standard" Protocol (Acid Chloride Route)

Objective: Convert 3-methoxy-2-methylbenzoic acid to the amide via a highly reactive acid chloride intermediate.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| 3-Methoxy-2-methylbenzoic acid | 1.0 | Substrate | Ensure dry (<0.5% water). |

| Thionyl Chloride ( | 2.0 - 5.0 | Reagent/Solvent | Freshly distilled if yellow. |

| DMF (Dimethylformamide) | 0.05 (Cat.) | Catalyst | MANDATORY. Forms the reactive Vilsmeier intermediate.[1] |

| Ammonia ( | Excess | Nucleophile | Use 28% aq. |

| Dichloromethane (DCM) | Solvent | Solvent | For workup/extraction. |

Step-by-Step Workflow

-

Activation (The Vilsmeier Boost):

-

In a round-bottom flask equipped with a reflux condenser and drying tube (

), suspend the benzoic acid derivative in dry toluene (optional) or use neat Thionyl Chloride. -

CRITICAL STEP: Add the catalytic amount of DMF. You will observe vigorous bubbling (

and -

Reflux: Heat to reflux (75-80°C) for 2–3 hours. The solution should turn clear, indicating conversion to the acid chloride.

-

-

Isolation of Intermediate:

-

Cool the mixture.

-

Evaporation: Remove excess

under reduced pressure (Rotavap). Tip: Add dry toluene and re-evaporate twice ("azeotropic drying") to remove trapped traces of thionyl chloride. -

Result: You now have crude 3-methoxy-2-methylbenzoyl chloride (usually an oil or low-melting solid). Do not store. Proceed immediately.

-

-

Amidation (The Quench):

-

Dissolve the crude acid chloride in dry DCM or THF.

-

Cool to 0°C.[1]

-

Slowly add the ammonia source (e.g., 28% aqueous ammonia or 7N

in methanol). -

Observation: A white precipitate (the amide) should form immediately.

-

Stir at room temperature for 1 hour.

-

-

Work-up:

-

If aqueous ammonia was used: Extract with DCM. Wash organic layer with Sat.

(removes unreacted acid) and Brine. -

Dry over

, filter, and concentrate.[2] -

Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexanes.

-

Module 2: Troubleshooting & FAQs

Q1: My reaction stalled. I recovered starting material (Acid) after the ammonia quench.

Diagnosis: Incomplete Acid Chloride formation.

The Cause: The 2-methyl group blocked the

-

Did you use DMF? If not, the reaction likely never happened.

-

Check Freshness: Old

hydrolyzes to -

Reaction Time: Increase reflux time to 4–6 hours.

Q2: I have low yield and a smell of sulfur in the final product.

Diagnosis: Trapped Thionyl Chloride.

The Cause: Excess

-

Use the Toluene Chase method: After stripping

, add 20mL of dry toluene and strip again. Repeat 2x. This physically carries away the stubborn thionyl chloride.

Q3: The product is an oil, but it should be a solid.

Diagnosis: Impurities (Rotamers or Solvent inclusion). The Cause: Ortho-substituted amides exhibit Atropisomerism (restricted rotation). The amide bond rotation is slow due to the 2-methyl group, sometimes broadening NMR signals or preventing crystallization. The Fix:

-

Trituration: Add cold diethyl ether or pentane and scratch the flask sides vigorously with a glass rod to induce nucleation.

-

High Vac: Dry the oil under high vacuum (<1 mbar) for 12 hours to remove trapped solvent which acts as a plasticizer.

Module 3: Visualization of the Process

Diagram 1: The Synthesis Logic Flow

This diagram illustrates the critical decision points and the role of the Vilsmeier intermediate.

Caption: Workflow for the synthesis of 3-Methoxy-2-methylbenzamide highlighting the critical Vilsmeier activation step.

Diagram 2: Why DMF is Essential (Mechanism)

This diagram explains the "Vilsmeier Boost" that overcomes the steric hindrance of the 2-methyl group.

Caption: The catalytic cycle of DMF. The Vilsmeier reagent is smaller and more electrophilic than Thionyl Chloride, allowing it to bypass the 2-methyl steric block.

References

-

Preparation of 3-alkoxy-2-methylbenzoic acids. (2004). US Patent Application 20040260119A1.[3] Google Patents. Link Source for the synthesis of the precursor acid and industrial scale-up considerations.

-

Process for preparing new benzamides. (1967). US Patent 3,357,978. Google Patents. Link Foundational patent describing the amidation of ortho-substituted alkoxy-benzoic acids via the acid chloride route.

-

Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Link Authoritative guide on the mechanism of Vilsmeier-Haack activation using DMF.

-

Steric hindrance of 2,6-disubstituted benzoic acid derivatives. (2014). Pesticide Biochemistry and Physiology. PubMed.[4] Link Scientific grounding for the "Ortho Effect" and steric challenges in biological and chemical transport/reactivity.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 3. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

Technical Support Center: Optimizing Reaction Parameters for 3-Methoxy-2-methylbenzamide

Welcome to the technical support center for the synthesis and optimization of 3-Methoxy-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low or No Yield of 3-Methoxy-2-methylbenzamide

Question: I followed a standard procedure, but my yield of 3-Methoxy-2-methylbenzamide is significantly lower than expected, or I isolated no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in this synthesis is a common problem that can often be traced back to a few critical steps. The most prevalent synthesis route involves two main stages: the conversion of 3-methoxy-2-methylbenzoic acid to its acyl chloride, followed by the reaction of the acyl chloride with an amine source. Let's break down the potential pitfalls in each stage.

Root Cause Analysis & Solutions:

-

Inefficient Acyl Chloride Formation: The conversion of the carboxylic acid to 3-methoxy-2-methylbenzoyl chloride is the crucial first step. If this intermediate is not formed efficiently, the subsequent amidation reaction will fail.

-

Causality: Thionyl chloride (SOCl₂), a common reagent for this transformation, must be fresh and of high purity. It readily reacts with atmospheric moisture to decompose, reducing its efficacy. Furthermore, the reaction requires heating to proceed at a reasonable rate, and catalytic amounts of N,N-dimethylformamide (DMF) are often used to accelerate the reaction.[1][2]

-

Troubleshooting Protocol:

-

Ensure your thionyl chloride is from a freshly opened bottle or has been stored under anhydrous conditions.

-

Use a significant excess of thionyl chloride (typically 2-3 equivalents) to drive the reaction to completion.[2]

-

Add a catalytic amount (1-2 drops) of DMF to the reaction mixture.[1][2]

-

Heat the reaction mixture to reflux (around 80-90°C) for 1-3 hours, or until gas evolution (HCl and SO₂) ceases.[2]

-

After the reaction, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.[1]

-

-

-

Hydrolysis of the Acyl Chloride Intermediate: 3-methoxy-2-methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which will revert it back to the starting carboxylic acid.[3]

-

Causality: Any moisture present in the reaction setup, solvents, or reagents will consume the acyl chloride, preventing it from reacting with the amine.

-

Troubleshooting Protocol:

-

Thoroughly dry all glassware in an oven before use.

-

Use anhydrous solvents for the reaction.

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

-

-

-

Incomplete Amidation Reaction: The reaction between the acyl chloride and the amine source (e.g., ammonia or a primary/secondary amine) can be incomplete due to several factors.

-

Causality: This reaction produces hydrogen chloride (HCl) as a byproduct.[4] The HCl will react with the amine nucleophile to form an ammonium salt, rendering it unreactive.[4] To counteract this, a base is required to neutralize the HCl as it is formed, driving the reaction to completion.[5] The reaction can also be highly exothermic and violent, especially when using concentrated ammonia, which can lead to side reactions if not controlled.[4][6]

-

Troubleshooting Protocol:

-

Use at least two equivalents of the amine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl.[4]

-

Alternatively, use one equivalent of the amine and at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[7]

-

Control the reaction temperature by adding the acyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0°C).[5]

-

-

Issue 2: The Final Product is an Oil or Gummy Solid, Not a Crystalline Powder

Question: After the workup, my 3-Methoxy-2-methylbenzamide product is an oil or a sticky solid, making it difficult to handle and purify. How can I obtain a crystalline product?

Answer:

The physical state of your final product is highly dependent on its purity. The presence of impurities can depress the melting point and inhibit crystallization.

Root Cause Analysis & Solutions:

-

Presence of Unreacted Starting Material or Byproducts: The most common impurity is the starting carboxylic acid (3-methoxy-2-methylbenzoic acid), resulting from the hydrolysis of the acyl chloride intermediate.[3][8] Other byproducts may also be present depending on the reaction conditions.

-

Causality: If the acyl chloride is exposed to water during the reaction or workup, it will convert back to the carboxylic acid. This acidic impurity can interfere with the crystallization of the amide product.

-

Troubleshooting Protocol - Purification by Recrystallization:

-

Solvent Selection: Choose a solvent system in which your 3-Methoxy-2-methylbenzamide is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization include ethyl acetate/hexanes, ethanol/water, or toluene.

-

Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. e. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[9][10]

-

-

-

Acidic Impurity Removal via pH Adjustment: A more targeted approach to remove the carboxylic acid impurity can be employed during the workup.

-

Causality: By adjusting the pH of the workup solution, you can selectively separate the acidic impurity from the neutral amide product.

-